3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
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Overview
Description
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a thiophene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diketone.
Introduction of the Pyrimidine Moiety: The 2,6-dimethylpyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with an intermediate compound containing a leaving group.
Attachment of the Thiophene Group: The thiophene group is typically introduced via a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Final Coupling and Functionalization: The final step involves coupling the pyrrolidine and pyrimidine intermediates, followed by functionalization to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogenated derivatives can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or as a lead compound in drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with specific biological targets, making it a candidate for the development of new drugs for various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties might also make it useful in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity. The pyrimidine and thiophene groups might facilitate binding to specific sites on the target molecule, while the pyrrolidine ring could influence the overall conformation and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(phenyl)pyrrolidine-1-carboxamide: Similar structure but with a phenyl group instead of a thiophene group.
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(furan-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a furan group instead of a thiophene group.
3-[(2,6-Dimethylpyrimidin-4-yl)oxy]-N-(pyridin-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyridine group instead of a thiophene group.
Uniqueness
The uniqueness of 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(thiophen-2-yl)pyrrolidine-1-carboxamide lies in its combination of a pyrrolidine ring, a pyrimidine moiety, and a thiophene group. This specific arrangement of functional groups can confer unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-8-13(17-11(2)16-10)21-12-5-6-19(9-12)15(20)18-14-4-3-7-22-14/h3-4,7-8,12H,5-6,9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLXQISYGIOSIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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